molecular formula C16H12N2O2 B14304295 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 118021-69-5

3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one

Cat. No.: B14304295
CAS No.: 118021-69-5
M. Wt: 264.28 g/mol
InChI Key: DQFVJLRUGBOOIH-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the reaction of 2-hydroxybenzohydrazide with 2-hydroxy-1-naphthaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding amines.

Scientific Research Applications

3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one exerts its effects involves its interaction with various molecular targets. For example, as an antimicrobial agent, it may inhibit enzyme activity essential for microbial growth. As an anticancer agent, it can induce apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-Hydroxyphenyl)hydrazinylidene]-1-prop-2-enyl-2-indolone
  • 3-[2-(2-Hydroxyphenyl)hydrazinylidene]pyridine-2,6(1H,3H)-dione

Uniqueness

3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to other hydrazones. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

118021-69-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H12N2O2/c19-15-8-4-3-7-13(15)17-18-14-9-11-5-1-2-6-12(11)10-16(14)20/h1-10,19-20H

InChI Key

DQFVJLRUGBOOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N=NC3=CC=CC=C3O)O

Origin of Product

United States

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